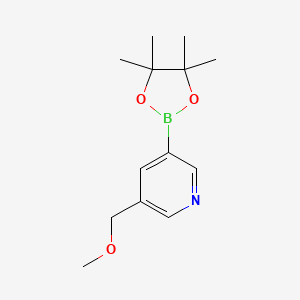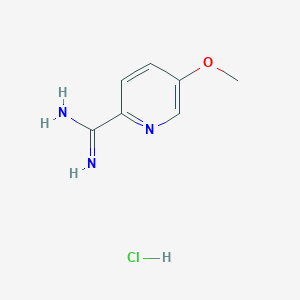
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol It is a derivative of nicotinic acid, featuring a chloro and trifluoromethyl group on the pyridine ring
Mécanisme D'action
Target of Action
The primary targets of Ethyl 4-chloro-6-(trifluoromethyl)nicotinate are currently unknown. This compound is a derivative of nicotinic acid, which is known to target the G protein-coupled receptors involved in lipid metabolism . .
Mode of Action
It is possible that it may interact with its targets in a similar manner to other nicotinic acid derivatives, which typically bind to their targets and modulate their activity
Biochemical Pathways
Given its structural similarity to nicotinic acid, it may potentially influence pathways related to lipid metabolism . .
Result of Action
As a derivative of nicotinic acid, it may potentially have effects on lipid metabolism , but this is purely speculative and requires further investigation.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can alter the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic processes and stress responses . Additionally, it can alter the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . This binding can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to environmental factors can lead to its degradation, affecting its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and bioavailability . Understanding these interactions is essential for predicting the compound’s pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interaction with biomolecules and its overall efficacy in biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-chloro-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reduction reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Reduction Products: Amines or other reduced forms of the compound.
Oxidation Products: Oxides or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be compared to other similar compounds, such as:
Ethyl 4-aminonicotinate: Lacks the chloro and trifluoromethyl groups, resulting in different chemical and biological properties.
Ethyl 2-chloro-5-ethylnicotinate: Contains a different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Ethyl 4-(trifluoromethyl)nicotinate:
The unique combination of chloro and trifluoromethyl groups in this compound distinguishes it from these related compounds, providing it with distinct chemical properties and applications .
Propriétés
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWQKAQHGSJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721327 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-35-6 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride](/img/structure/B3026892.png)
![5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B3026893.png)




![Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt](/img/structure/B3026901.png)
